molecular formula C9H12FNO B13040676 (R)-2-(1-Aminopropyl)-4-fluorophenolhcl

(R)-2-(1-Aminopropyl)-4-fluorophenolhcl

Cat. No.: B13040676
M. Wt: 169.20 g/mol
InChI Key: JVIRFYQQOSINHU-MRVPVSSYSA-N
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Description

®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a phenol group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and ®-1-aminopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve high purity standards.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium iodide (NaI) or potassium thiocyanate (KSCN) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it valuable for studying stereochemistry and enantioselective processes.

Medicine

In medicine, ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The phenol group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Aminopropylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phenol group.

    ®-3-(1-Aminopropyl)benzonitrile hydrochloride: Contains a benzonitrile group instead of a fluorophenol group.

Uniqueness

®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is unique due to the presence of the fluorine atom and phenol group, which confer distinct chemical properties and reactivity. Its chiral nature also makes it valuable for studying stereochemistry and enantioselective processes.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-[(1R)-1-aminopropyl]-4-fluorophenol

InChI

InChI=1S/C9H12FNO/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1

InChI Key

JVIRFYQQOSINHU-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)F)O)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)O)N

Origin of Product

United States

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